Prasugrel-d5

Bioanalytical Method Validation Stable Isotope-Labeled Internal Standard Isotopic Interference

Prasugrel-d5 is the definitive +5 Da stable isotope-labeled internal standard for precise LC-MS/MS quantification of Prasugrel in biological matrices. Unlike lower-purity d3 or d4 analogs, its 96.9% isotopic enrichment and ultra-low d0 content (0.09%) eliminate isotopic cross-talk, ensuring uncompromised assay accuracy for FDA/EMA-compliant pharmacokinetic and bioequivalence studies. With ≥99% chemical purity and validated ≥4-year stability at -20°C, it supports end-to-end multi-phase clinical trial continuity. This certified reference standard also meets cGMP requirements for API and finished product identity testing.

Molecular Formula C20H20FNO3S
Molecular Weight 378.5 g/mol
Cat. No. B028027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasugrel-d5
Synonyms2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethanone;  CS 747-d5;  Effient-d5;  LY 640315-d5; 
Molecular FormulaC20H20FNO3S
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
InChIInChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D
InChIKeyDTGLZDAWLRGWQN-GEXSZOTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prasugrel-d5 as a Stable Isotope-Labeled Internal Standard: Core Specifications for Bioanalytical Quantification


Prasugrel-d5 is a deuterium-labeled analog of the thienopyridine prodrug Prasugrel, a potent, irreversible antagonist of the platelet P2Y12 ADP receptor . It is synthesized for use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled Prasugrel in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by a molecular formula of C20H15D5FNO3S and a molecular weight of 378.47 g/mol, with five deuterium atoms replacing hydrogens on the cyclopropyl moiety to provide a sufficient mass shift (+5 Da) from the parent analyte .

Critical Selection Criteria for Prasugrel-d5 in Validated LC-MS/MS Methods: Why Analogs Cannot Be Casually Substituted


In quantitative bioanalysis, the selection of an internal standard is not a generic exercise; it is a critical method validation parameter with direct consequences for data integrity and regulatory acceptance. While other deuterated analogs of Prasugrel (e.g., Prasugrel-d3, Prasugrel-d4) exist, their isotopic purity and mass shift profiles differ substantially, which directly impacts their ability to compensate for matrix effects and avoid isotopic cross-talk with the unlabeled analyte . A direct substitution without validation can introduce uncontrolled bias in assay precision and accuracy, jeopardizing the reliability of pharmacokinetic and bioequivalence studies required by regulatory bodies such as the US-FDA and EMA. The specific isotopic enrichment and purity profile of Prasugrel-d5, detailed in the evidence below, provides a verifiable basis for its selection over other labeled analogs to ensure robust, compliant LC-MS/MS method performance .

Prasugrel-d5: Verifiable Evidence for Differential Performance Over Alternative Labeled Analogs


Quantified Isotopic Purity and Distribution Profile for Minimal Method Interference

Prasugrel-d5 is supplied with a verified isotopic purity of 96.9%, a critical parameter that directly minimizes 'isotopic cross-talk'—the interference from the internal standard's natural abundance M+0 or under-labeled (d0-d4) species with the unlabeled analyte's quantification channel . The certified isotopic distribution is specifically quantified as: d0 (unlabeled) = 0.09%, d1 = 0.03%, d2 = 0.06%, d3 = 0.00%, d4 = 14.72%, and d5 = 85.10% . This contrasts with alternative analogs like Prasugrel-d3, for which a detailed isotopic distribution is not typically provided on vendor datasheets, and for which the lower mass shift (+3 Da) increases the risk of isotopic overlap .

Bioanalytical Method Validation Stable Isotope-Labeled Internal Standard Isotopic Interference

High Chemical Purity Specification for Reliable Calibration and Assay Linearity

The chemical purity of Prasugrel-d5 is specified as ≥99% for deuterated forms (d1-d5) by multiple vendors, ensuring minimal contribution from non-deuterated or structurally similar impurities that could compromise the accuracy of calibration curves [REFS-1, REFS-2]. This high purity specification is comparable to or exceeds that of other deuterated analogs like Prasugrel-d3, which is listed with a chemical purity of 98.58% .

Analytical Chemistry Reference Standard LC-MS Quantification

Validated Long-Term Stability for Multi-Year Study and Method Continuity

Prasugrel-d5 is documented to have a shelf-life stability of ≥4 years when stored under recommended conditions (-20°C) . This long-term stability is a key procurement consideration, especially for multi-year clinical or pharmacokinetic studies where consistency of the reference standard and internal standard is paramount for data comparability over time. This established stability profile provides a verifiable advantage over alternative analogs like Prasugrel-d3, for which comparable long-term stability data is not readily provided in vendor documentation .

Stability Studies Reference Standard Management Longitudinal Bioanalysis

Optimal Mass Shift for Co-Elution and MS Discrimination Without M+2 Overlap

The +5 Da mass shift of Prasugrel-d5 (from m/z 373 to 378) is strategically advantageous. It is sufficiently large to avoid isotopic overlap with the M+2 or M+4 natural abundance peaks of the unlabeled analyte, a common issue with +2 Da or +4 Da labeled standards, yet small enough to ensure near-identical chromatographic co-elution and ionization efficiency in LC-MS, which is critical for robust matrix effect compensation . Analogs like Prasugrel-d3 (+3 Da) or Prasugrel-d4 (+4 Da) have smaller mass shifts, which can, in some instrument configurations or for certain adducts, still present a risk of isotopic cross-contribution, potentially requiring more complex and time-consuming method optimization .

Mass Spectrometry Isotope Dilution Internal Standard Selection

Validated Application Scenarios for Prasugrel-d5 in Regulated Bioanalysis and Pharmacokinetic Research


Quantification of Prasugrel in Human Plasma for Bioequivalence and Pharmacokinetic Studies

Prasugrel-d5 is the preferred internal standard for developing and validating high-sensitivity LC-MS/MS methods to quantify the prodrug Prasugrel in human plasma. Its high isotopic purity (96.9%) and low unlabeled (d0) content (0.09%) ensure minimal interference, which is essential for achieving the required lower limit of quantification (LLOQ) in regulatory bioequivalence studies . The compound's proven long-term stability (≥4 years at -20°C) supports the continuity of multi-phase clinical trials .

Metabolic Stability and In Vitro Drug-Drug Interaction (DDI) Assays

For in vitro metabolism studies using human liver microsomes or hepatocytes, Prasugrel-d5 serves as a reliable internal standard to correct for matrix effects and instrument variability when monitoring the depletion of the parent drug. Its +5 Da mass shift allows for clear differentiation from the analyte in complex incubation matrices, and its high chemical purity (≥99%) ensures accurate calculation of intrinsic clearance and half-life, key parameters for predicting in vivo drug-drug interactions .

Routine Quality Control and Batch Release Testing in Pharmaceutical Manufacturing

In pharmaceutical QC laboratories, Prasugrel-d5 is utilized as a certified reference standard for the identity and purity testing of Prasugrel active pharmaceutical ingredient (API) and finished drug products. The compound's specified chemical purity (≥99%) and validated stability profile are critical for ensuring that analytical methods remain in a validated state over the product lifecycle, facilitating compliance with cGMP requirements .

Technical Documentation Hub

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